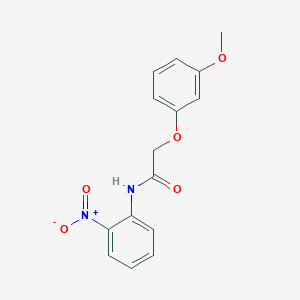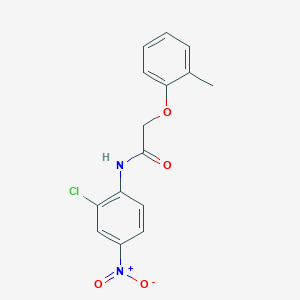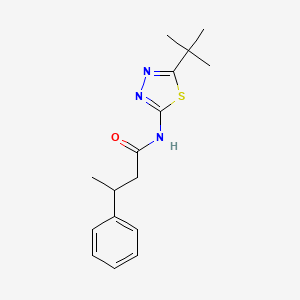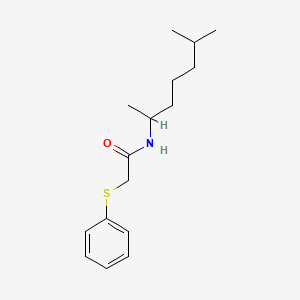![molecular formula C20H31N3S2 B3976917 1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B3976917.png)
1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine
Overview
Description
1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine, also known as Dithipin, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Dithipin belongs to the class of piperazine derivatives and is known to exhibit a wide range of pharmacological effects. In
Mechanism of Action
The exact mechanism of action of 1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine is not fully understood. However, it is known to interact with several molecular targets, including the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway and the nuclear factor-kappa B (NF-κB) pathway. 1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects can be easily measured using standard assays. However, 1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine has several limitations as well. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine. One potential avenue of research is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is to explore its anti-tumor properties and its potential use in cancer therapy. Finally, further studies are needed to fully understand its mechanism of action and to develop more effective methods for administering the compound in vivo.
Conclusion:
In conclusion, 1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine is a promising chemical compound with several potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, and has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. While there are still several limitations and unanswered questions regarding its mechanism of action, further research on 1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine has the potential to lead to the development of new and effective treatments for a variety of diseases.
Scientific Research Applications
1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, 1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[1-(1,4-dithiepan-6-yl)piperidin-3-yl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3S2/c1-2-5-18(6-3-1)21-9-11-22(12-10-21)19-7-4-8-23(15-19)20-16-24-13-14-25-17-20/h1-3,5-6,19-20H,4,7-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGXEEFKCVPQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CSCCSC2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B3976835.png)
![N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B3976850.png)




![N-cyclopropyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3976880.png)
![1-[(4-fluorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3976887.png)

![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3976896.png)
![7-cyclohexyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B3976904.png)

![1-(5-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B3976912.png)
![1-[1-(1-benzofuran-2-ylmethyl)pyrrolidin-3-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3976922.png)